Cas no 258-78-6 (13H-Dibenzo[b,i]phenothiazine)
13H-Dibenzo[b,i]phenothiazine structure
Product Name:13H-Dibenzo[b,i]phenothiazine
13H-Dibenzo[b,i]phenothiazine Chemical and Physical Properties
Names and Identifiers
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- 13H-Dibenzo[b,i]phenothiazine
- 258-78-6
- SCHEMBL22763316
- NSC69712
- 13H-Dibenzo[b,f]phenothiazine
- NSC-69712
- DTXSID40948699
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- Inchi: 1S/C20H13NS/c1-3-7-15-11-19-17(9-13(15)5-1)21-18-10-14-6-2-4-8-16(14)12-20(18)22-19/h1-12,21H
- InChI Key: YWQCUOPMWQPZTR-UHFFFAOYSA-N
- SMILES: S1C2C=C3C=CC=CC3=CC=2NC2C=C3C=CC=CC3=CC1=2
Computed Properties
- Exact Mass: 299.07699
- Monoisotopic Mass: 299.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.302
- Boiling Point: 553.5°Cat760mmHg
- Flash Point: 288.5°C
- Refractive Index: 1.779
- PSA: 12.03
- LogP: 6.33920
13H-Dibenzo[b,i]phenothiazine Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
258-78-6 (13H-Dibenzo[b,i]phenothiazine) Related Products
- 92-84-2(Phenothiazine)
- 58-39-9(Perphenazine)
- 60-87-7(dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)
- 613-11-6(10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-)
- 2622-26-6(Pericyazine)
- 1094-08-2(Ethopropazine hydrochloride)
- 7643-08-5(2-Methyl Thiophenothiazine)
- 1207-72-3(10-Methylphenothiazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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